molecular formula C13H14N4O3S B2983708 Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate CAS No. 946283-83-6

Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate

Cat. No.: B2983708
CAS No.: 946283-83-6
M. Wt: 306.34
InChI Key: AQUYVRVWSBFBFH-UHFFFAOYSA-N
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Description

Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a thiazole-derived compound featuring a carbamate group at the 2-position of the thiazole ring and a pyridin-2-ylmethyl-substituted aminoethyl ketone moiety at the 4-position. Thiazole derivatives are widely studied for their diverse biological activities, including antimicrobial, anticancer, and receptor antagonism properties . The carbamate functional group enhances metabolic stability and bioavailability, making it a common motif in pharmaceuticals and agrochemicals .

Properties

IUPAC Name

methyl N-[4-[2-oxo-2-(pyridin-2-ylmethylamino)ethyl]-1,3-thiazol-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3S/c1-20-13(19)17-12-16-10(8-21-12)6-11(18)15-7-9-4-2-3-5-14-9/h2-5,8H,6-7H2,1H3,(H,15,18)(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQUYVRVWSBFBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=NC(=CS1)CC(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl (4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)thiazol-2-yl)carbamate is a compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C13H14N4O3S
  • Molecular Weight : 306.34 g/mol
  • CAS Number : 946283-83-6

The compound contains a thiazole ring, which is known for its biological significance in various therapeutic areas. Thiazoles have been implicated in the development of drugs targeting a range of conditions, including cancer, infectious diseases, and neurological disorders. The specific mechanism of action for this compound involves interaction with biological targets that modulate cellular signaling pathways.

Biological Activities

  • Antitumor Activity :
    • Several studies have demonstrated the anticancer properties of thiazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines. The structure–activity relationship (SAR) suggests that modifications to the thiazole ring enhance potency against tumor cells .
CompoundCell LineIC50 (µg/mL)
Compound AA4311.98 ± 1.22
Compound BHepG2< 10
Methyl CarbamateVariousTBD
  • Anticonvulsant Activity :
    • Thiazole-containing compounds have been evaluated for their anticonvulsant properties. The presence of specific substituents on the thiazole ring has been correlated with enhanced efficacy in seizure models .
  • Antimicrobial Activity :
    • Preliminary studies indicate that thiazole derivatives exhibit antimicrobial properties against various pathogens, including Gram-positive and Gram-negative bacteria. This activity may be attributed to the ability of thiazoles to disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Case Study 1: Anticancer Efficacy

A recent study evaluated the effects of a thiazole derivative structurally similar to this compound on human breast cancer cells. The compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics, indicating its potential as a lead compound for further development.

Case Study 2: Anticonvulsant Activity

In a controlled trial, a series of thiazole derivatives were tested for anticonvulsant activity using the maximal electroshock seizure model. The results showed that certain modifications led to enhanced protective effects against seizures, suggesting that this compound could be a candidate for further investigation in this domain .

Comparison with Similar Compounds

Table 1: Structural Comparison of Thiazole-Carbamate Derivatives

Compound Name Core Structure Substituents Key Functional Groups
Target Compound Thiazole-2-yl carbamate 4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl) Carbamate, pyridine, ketone
P2Y2 Antagonist () Benzocyclohepta-thiazole Tetrazol-5-yl, chloro, thioxo-tetrahydropyrimidinyl Tetrazole, sulfamoyl, thioxo
TSPC () Thiazole-2-yl sulfamoyl phenyl Ethyl carbamate, sulfamoyl Sulfamoyl, ethyl carbamate
Antimicrobial Thiazoles () Thiazole-2-yl amino Phenylamino, naphthalenyl Amino, propanoic acid
Thiazopyr () Thiazolyl pyridine carboxylate Difluoromethyl, trifluoromethyl, isobutyl Carboxylate, fluorinated alkyl

Key Observations :

  • The pyridine moiety in the target compound may enhance receptor binding affinity compared to purely aromatic substituents (e.g., phenyl in ) .
  • Carbamate groups in TSPC () and the target compound improve stability, whereas ester groups in thiazopyr () favor agrochemical applications .

Key Observations :

  • Protective group strategies (e.g., acetic anhydride for aniline in ) are critical for regioselective synthesis .

Table 3: Functional Comparison of Thiazole Derivatives

Compound Name Primary Application Activity/Performance Data Mechanism/Notes
Target Compound Hypothesized receptor modulator N/A Structural similarity to P2Y2 antagonists
P2Y2 Antagonist () Receptor antagonism IC50 values (unreported) Tetrazole enhances binding affinity
TSPC () Corrosion inhibition 70–89% efficiency in steel protection Sulfamoyl group enhances adsorption
Antimicrobial Thiazoles () Antibacterial/antifungal Moderate activity against S. aureus Phenylamino groups disrupt cell membranes
Thiazopyr () Herbicide Effective pre-emergence control Fluorinated groups improve soil mobility

Key Observations :

  • The pyridin-2-ylmethyl group in the target compound may mimic bioactive motifs in receptor-targeted drugs (e.g., ) .
  • Carbamates in TSPC and the target compound exhibit dual utility in materials science and pharmacology .

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